![molecular formula C8H14ClFO2S B1448683 2-Fluorocyclooctane-1-sulfonyl chloride CAS No. 1803589-48-1](/img/structure/B1448683.png)
2-Fluorocyclooctane-1-sulfonyl chloride
Overview
Description
2-Fluorocyclooctane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1803589-48-1 . It has a molecular weight of 228.72 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-fluorocyclooctane-1-sulfonyl chloride . Its InChI code is 1S/C8H14ClFO2S/c9-13(11,12)8-6-4-2-1-3-5-7(8)10/h7-8H,1-6H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.72 . Other specific physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
Solid-Phase Synthesis Applications
Polymer-supported sulfonyl chloride, including compounds similar to 2-fluorocyclooctane-1-sulfonyl chloride, has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This method involves attaching 1,2-diols to a solid support, reacting with p-toluenesulfonyl isocyanate, and subsequent cyclo-elimination with concurrent detachment from the resin. This approach is significant in drug development for producing large numbers of molecules rapidly (Holte, Thijs, & Zwanenburg, 1998).
Fluorosulfonylation Reagents
The development of new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which possesses similar structural motifs to 2-fluorocyclooctane-1-sulfonyl chloride, has been explored. These reagents have three functional handles (vinyl, bromide, and sulfonyl fluoride) and are used in the regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).
Synthesis of Antitumor Compounds
Sulfonyl chlorides, structurally related to 2-fluorocyclooctane-1-sulfonyl chloride, have been used in the synthesis of antitumor compounds. For example, the interaction of 2-iodoaniline with arylsulfonyl chlorides leads to sulfonamides with significant in vitro inhibition of cancer cell lines (McCarroll et al., 2007).
Heterocyclic Sulfonyl Compounds
Sulfur-functionalized aminoacrolein derivatives are used for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. Such compounds have applications in medicinal chemistry, where stability and reactivity are key factors (Tucker, Chenard, & Young, 2015).
Fluorescence Assays
Dansyl chloride, a sulfonyl chloride, is used in fluorescence assays for metal ion detection. It reacts with amino groups to yield stable sulfonamide adducts and can be used in the detection of toxic metals like antimony and thallium (Qureshi et al., 2019).
Synthesis of Quinoline Silyloxymethylsulfones
Sulfonyl chlorides are used in synthesizing heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, especially in medicinal chemistry. The synthesis of quinoline silyloxymethylsulfones from sodium tert-butyldimethyl silyloxymethylsulfinate and quinoline N-oxides is an example of this application (Patel, Laha, & Moschitto, 2022).
properties
IUPAC Name |
2-fluorocyclooctane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClFO2S/c9-13(11,12)8-6-4-2-1-3-5-7(8)10/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJXYHJPLCMBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorocyclooctane-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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